Ácido 5-indolilborónico

Descripción general

Descripción

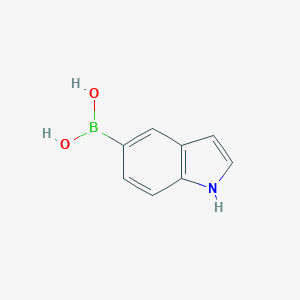

5-Indolylboronic acid is a boronic acid derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a boronic acid group attached to the 5-position of the indole ring. This unique structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

5-Indolylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It has been used as a reactant in the synthesis of biologically active molecules, including indole inhibitors of mmp-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Mode of Action

For instance, it has been used in Suzuki coupling reactions for the synthesis of Aryl-hetarylfurocoumarins and Aryl-substituted oxabenzindoles .

Biochemical Pathways

Its role in the synthesis of biologically active molecules suggests that it may influence a variety of biochemical pathways, depending on the specific molecules it helps to synthesize .

Result of Action

The molecular and cellular effects of 5-Indolylboronic acid’s action would depend on the specific molecules it helps to synthesize. For instance, as a reactant in the synthesis of indole inhibitors of MMP-13, it could potentially contribute to the treatment of arthritic diseases .

Action Environment

It is known to be air-sensitive and is typically stored at temperatures between 2-8°c .

Análisis Bioquímico

Biochemical Properties

5-Indolylboronic acid is involved in the synthesis of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors . It is also used in Suzuki coupling reactions for the synthesis of various compounds .

Cellular Effects

The cellular effects of 5-Indolylboronic acid are not fully understood. It has been used in the synthesis of molecules that have significant effects on cells. For example, it has been used to create inhibitors of MMP-13, an enzyme involved in the breakdown of extracellular matrix in normal physiological processes such as tissue remodeling .

Molecular Mechanism

The molecular mechanism of 5-Indolylboronic acid primarily involves its role in the synthesis of other biologically active molecules. It can participate in cross-coupling reactions with electrophilic indolyl templates . This allows for the creation of a variety of compounds with different biological activities.

Temporal Effects in Laboratory Settings

It is known to be stable and non-toxic, making it a useful reagent in various chemical reactions .

Metabolic Pathways

It is used in the synthesis of various compounds, which may then be involved in different metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Indolylboronic acid can be synthesized through several methods. One common approach involves the lithiation of indole followed by reaction with borates. This method takes advantage of ortho-metalation, where the lithiation occurs at the 5-position of the indole ring . Another method involves the hydroboration of indole derivatives, where a B-H bond is added across an alkene or alkyne to form the boronic acid .

Industrial Production Methods: Industrial production of indole-5-boronic acid typically involves large-scale hydroboration reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of catalysts, such as rhodium or palladium, can enhance the efficiency of these reactions .

Análisis De Reacciones Químicas

Types of Reactions: 5-Indolylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Hydroxylated indole derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Comparación Con Compuestos Similares

- Indole-3-boronic acid

- Indole-7-boronic acid

- Indole-2-boronic acid

Comparison: 5-Indolylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to indole-3-boronic acid, indole-5-boronic acid exhibits different reactivity in Suzuki-Miyaura coupling reactions due to the electronic effects of the boronic acid group at the 5-position . Additionally, the biological activity of indole-5-boronic acid can differ from other indole boronic acids due to variations in molecular interactions with biological targets .

Actividad Biológica

5-Indolylboronic acid is a notable compound within the class of indole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-indolylboronic acid, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

5-Indolylboronic acid is characterized by its ability to form reversible boronic esters with reducing sugars in aqueous environments. This property enhances its utility in biological systems, particularly in the context of sugar recognition and binding. The compound exhibits stronger Lewis acidity compared to its parent boronic acid, which facilitates its interactions with various biological molecules .

Mechanisms of Biological Activity

The biological activity of 5-indolylboronic acid can be attributed to several mechanisms:

- Sugar Binding : It forms stable complexes with oligosaccharides, exhibiting selectivity based on chain length and structural features. The binding constants for maltodextrins increase with the length of the glucose chain, indicating a preference for longer oligosaccharides .

- Inhibition of Enzymatic Activity : Indole derivatives, including 5-indolylboronic acid, have been studied for their potential as inhibitors of various enzymes. For instance, they can act as selective inhibitors for tumor-associated carbonic anhydrases and other targets relevant to cancer therapy .

- Antiviral Properties : Some studies suggest that indole derivatives may inhibit viral replication, particularly against hepatitis C virus genotypes, showcasing their potential in antiviral drug development .

Table 1: Summary of Biological Activities

Case Study: Sugar-Binding Properties

A study highlighted the unique ability of 5-indolylboronic acid to selectively bind oligosaccharides. The research utilized fluorescence and NMR spectroscopy to monitor the binding equilibrium between the neutral trivalent acid and its anionic tetravalent ester. This selectivity is crucial for applications in drug design where sugar recognition is essential .

Case Study: Antiviral Applications

In another investigation, the antiviral efficacy of 5-indolylboronic acid was evaluated against different strains of hepatitis C virus. The compound demonstrated broad activity across genotypes, suggesting its potential as a lead compound for antiviral drug development. The mechanism involved interference with viral replication processes, although specific pathways remain to be fully elucidated .

Synthesis and Applications

The synthesis of 5-indolylboronic acid typically involves methods such as palladium-catalyzed borylation reactions. These synthetic routes allow for the efficient production of indole derivatives with high yields and purity, facilitating their application in medicinal chemistry .

Table 2: Synthesis Methods Overview

Propiedades

IUPAC Name |

1H-indol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHADYSUJZAPXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370251 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-59-6 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Indolylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Indolylboronic acid interact with sugars, and what makes this interaction significant?

A1: 5-Indolylboronic acid reversibly forms boronic esters with reducing sugars in aqueous solutions []. This interaction is particularly noteworthy due to the increased Lewis acidity of the resulting boronates compared to the parent boronic acid. This difference in acidity allows for an equilibrium between the neutral trivalent acid and the anionic tetravalent ester at specific pH levels, enabling the monitoring of sugar binding through fluorescence or 11B NMR spectroscopy []. Interestingly, 5-Indolylboronic acid exhibits selectivity towards oligosaccharides, with binding constants increasing with chain length, a phenomenon attributed to intracomplex oligosaccharide-indole interactions [].

Q2: Can 5-Indolylboronic acid be used in the synthesis of complex molecules? What are the advantages of employing this compound in such reactions?

A2: Yes, 5-Indolylboronic acid serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It readily reacts with aryl and heteroaryl halides, leading to the regioselective formation of 5-arylated indoles in good yields [, ]. This method provides a straightforward route to access diversely substituted indole derivatives, which are prevalent in numerous bioactive compounds. The use of 5-Indolylboronic acid in these reactions offers advantages such as mild reaction conditions, high selectivity, and broad substrate scope, making it an attractive tool for synthetic chemists.

Q3: Are there any examples of 5-Indolylboronic acid being incorporated into materials for specific applications?

A3: Indeed, 5-Indolylboronic acid's ability to interact with sugars has led to its incorporation into sensing materials. For example, researchers have developed a poly(5-indolylboronic acid)-based molecular imprint doped with carbon dots for the fluorometric determination of glucose []. This highlights the potential of this compound for developing sensitive and selective sensors for biologically relevant molecules.

Q4: Does the presence of a heteroatom in the boronic acid coupling partner affect the efficiency of the reaction with 5-Indolylboronic acid?

A4: Research indicates that the presence of heteroatoms in the boronic acid coupling partner does not hinder the reaction with 5-Indolylboronic acid []. In fact, various heteroarylboronic acids, including 3-thiophenylboronic acid, 3-furylboronic acid, and 3-pyridylboronic acid, were successfully coupled with aryl and heteroaryl tosylates in satisfactory yields []. This tolerance towards heteroatoms broadens the synthetic utility of 5-Indolylboronic acid, enabling the preparation of diversely substituted indole derivatives relevant to medicinal chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.